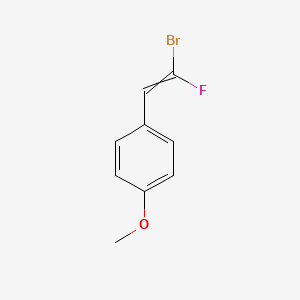
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a bromo and fluoro substituent on an ethenyl group attached to a methoxybenzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with appropriate bromo and fluoro reagents under specific conditions. One common method involves the use of bromine and fluorine sources in the presence of a catalyst to achieve the desired substitution on the ethenyl group. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its bromo and fluoro substituents. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The exact molecular targets and pathways involved can vary based on the application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-2-fluoroethenyl)-4-methoxybenzene include:
2-Bromo-4-fluoro-1-iodobenzene: Another halogenated benzene derivative with different substituents.
4-Bromo-2-fluorobiphenyl: A biphenyl compound with bromo and fluoro substituents.
(E)-2-Bromo-2-fluorovinylbenzene: A compound with similar ethenyl substitution but without the methoxy group.
Properties
CAS No. |
130490-09-4 |
|---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-(2-bromo-2-fluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
InChI Key |
FRCFVCUTQPFPHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

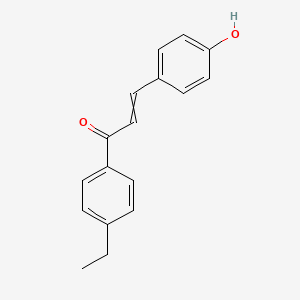
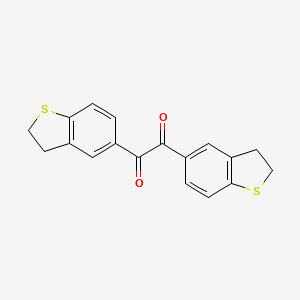
![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
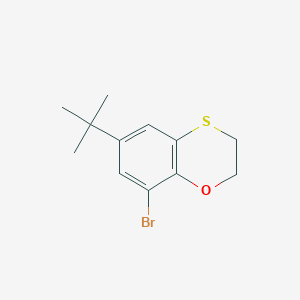
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
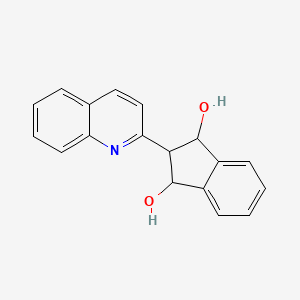
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)

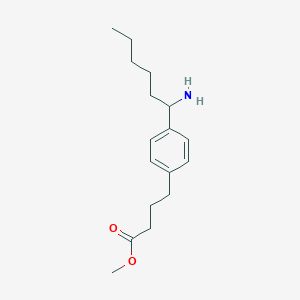
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)


